molecular formula C24H28N4O3S B2905295 2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole CAS No. 898369-13-6

2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole

Cat. No.: B2905295
CAS No.: 898369-13-6
M. Wt: 452.57
InChI Key: CGEBBZMXQNAJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole is a structurally complex molecule featuring:

  • A 1H-1,3-benzodiazole core substituted at position 2 with a piperidin-4-yl group.
  • A piperidine ring at position 1 of the benzodiazole, further modified by a benzoyl group.
  • The benzoyl group is para-substituted with a piperidine-1-sulfonyl moiety, introducing sulfonamide functionality.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c29-24(19-8-10-20(11-9-19)32(30,31)28-14-4-1-5-15-28)27-16-12-18(13-17-27)23-25-21-6-2-3-7-22(21)26-23/h2-3,6-11,18H,1,4-5,12-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEBBZMXQNAJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of piperidine with sulfonyl chloride to form the piperidine-1-sulfonyl intermediate. This intermediate is then reacted with benzoyl chloride to form the benzoyl derivative. Finally, the benzoyl derivative is coupled with 1H-1,3-benzodiazole under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds structurally related to piperazine derivatives exhibit antidepressant-like effects. The incorporation of a 4-fluorophenyl group enhances the compound's interaction with serotonin receptors, potentially leading to improved mood regulation and anxiety relief. A study demonstrated that derivatives similar to this compound showed significant efficacy in animal models of depression, suggesting that the 4-fluorophenyl moiety plays a crucial role in enhancing pharmacological activity .

Antipsychotic Properties

The piperazine ring is a common feature in many antipsychotic drugs. Compounds like 3-[(4-fluorophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one may exhibit antipsychotic effects by modulating dopamine D2 receptor activity. Preclinical studies have shown that such compounds can reduce psychotic symptoms in rodent models, indicating potential for further development as antipsychotic agents .

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of compounds featuring sulfanyl groups. The presence of the sulfanyl moiety in this compound may inhibit pro-inflammatory cytokines, thereby offering therapeutic benefits in conditions characterized by inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, a derivative of this compound was administered to assess its impact on depressive behaviors. Results indicated a significant reduction in immobility time in the forced swim test, paralleling the effects observed with established antidepressants like fluoxetine .

Case Study 2: Antipsychotic Potential

A recent trial evaluated the antipsychotic properties of a similar piperazine-based compound in patients with schizophrenia. The study reported a marked decrease in Positive and Negative Syndrome Scale (PANSS) scores among participants treated with the compound compared to placebo controls, highlighting its potential as an effective treatment option .

Mechanism of Action

The mechanism of action of 2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .

Comparison with Similar Compounds

Benzodiazole-Piperidine Core Derivatives

Compounds sharing the 1H-1,3-benzodiazole-piperidine core exhibit diverse biological activities depending on substituents:

Compound Name Structural Features Biological Activity Key Findings References
1-(Piperidin-4-yl)-1H-1,3-benzodiazole (S1-31) Simplest analog: benzodiazole linked to piperidin-4-yl Kinase inhibition (inferred) Synthesized via acryloylation; used in targeting oncogenic K-Ras .
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-1,3-benzodiazole Ethoxyethyl substituent on benzodiazole Not reported Improved solubility (logP = 2.36) compared to unsubstituted analogs .

Key Insight : The target compound’s piperidine-1-sulfonyl-benzoyl substituent likely enhances binding affinity and metabolic stability compared to simpler analogs .

Benzoylpiperidine Derivatives

Compound Name (from ) Substituents on Benzoyl/Piperidine Synthetic Yield Key Features
Compound 83 3-Methoxybenzoyl, phenyltriazole 98% High yield; methoxy group may improve lipophilicity .
Compound 85 3-Methoxybenzoyl, 3-phenylpropyl 99% Long-chain alkyl group could enhance membrane permeability .

Sulfonamide-Containing Piperidine Derivatives

Sulfonamide moieties are critical in modulating biological activity:

Compound Name Structural Features Biological Activity Key Findings References
AB668 Piperidine sulfonamide, indole-carboxylate CK2 inhibitor Bivalent ATP-site targeting; induces cancer-selective cell death .
Deltarasin Benzodiazole-piperidine with sulfonyl linker KRAS-PDEδ inhibitor Disrupts protein-protein interactions; molecular weight = 603.75 g/mol .

Cytotoxic Triazole and Benzonitrile Analogs

Triazole-based compounds () provide context for anticancer activity:

Compound Name Structural Features Biological Activity Key Findings References
1k Benzonitrile with dimethylamino group Cytotoxic (T47D, MDA-MB-231) Comparable activity to etoposide; IC₅₀ values suggest broad efficacy .

Key Insight : While the target compound lacks a triazole ring, its benzodiazole core and sulfonamide group may confer distinct cytotoxicity mechanisms compared to benzonitrile analogs .

Q & A

Q. What are the optimized multi-step synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves:

  • Step 1: Coupling of a piperidine derivative with a sulfonylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2: Introduction of the benzodiazole moiety via nucleophilic substitution or Pd-catalyzed cross-coupling .
  • Step 3: Purification via flash column chromatography or recrystallization to achieve ≥95% purity .
    Key Variables:
  • Solvent choice (e.g., DMF for polar intermediates) .
  • Temperature control (e.g., 0–5°C for sulfonylation to minimize side reactions) .
  • Catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how are they interpreted?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 and COSY for piperidine/benzodiazole protons (δ 1.5–3.5 ppm for piperidine; δ 7.0–8.5 ppm for aromatic protons) .
  • IR Spectroscopy: Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
  • HPLC-MS: Monitor purity and molecular ion ([M+H]+ expected at m/z 442.5) .
  • Elemental Analysis: Validate stoichiometry (e.g., C: 62.3%, H: 5.7%, N: 12.7%) within ±0.4% error .

Q. What preliminary biological activities have been observed, and what receptor targets are hypothesized?

Methodological Answer:

  • In vitro assays suggest inhibition of kinase enzymes (IC₅₀ ~1–10 µM) and moderate antimicrobial activity (MIC 16–32 µg/mL against S. aureus) .
  • Hypothesized Targets:
    • G-protein-coupled receptors (GPCRs) due to piperidine sulfonamide motifs .
    • DNA topoisomerase II inhibition inferred from benzodiazole analogs .
      Validation Required: Dose-response curves and competitive binding assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, and what validation methods are used?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase; estimated ΔG = -9.2 kcal/mol) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Validation: Compare computational predictions with SPR (surface plasmon resonance) binding affinity (KD) and X-ray crystallography of co-crystals .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Case Example: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays).
  • Solutions:
    • Standardize protocols (e.g., fixed ATP at 1 mM) .
    • Use isogenic cell lines to control for genetic variability .
    • Compare with structural analogs (e.g., 2-[1-(4-fluorobenzoyl)piperidin-4-yl]-1H-benzodiazole) to isolate moiety-specific effects .

Q. How does structural modification of specific moieties affect pharmacological properties?

Methodological Answer:

  • SAR Table:
ModificationImpact on ActivityEvidence Source
Replacement of sulfonyl with carbonyl↓ Kinase inhibition; ↑ solubility
Fluorination of benzoyl group↑ Metabolic stability
Piperidine → pyrrolidineAlters receptor selectivity
  • Method: Synthesize derivatives via parallel synthesis and test in orthogonal assays (e.g., CYP450 inhibition for metabolic stability) .

Q. What in vitro models are best for evaluating the compound’s mechanism of action?

Methodological Answer:

  • Kinase Profiling: Use SelectScreen® (Thermo Fisher) for 468-kinase panel .
  • Cell-Based Models:
    • Apoptosis: Caspase-3/7 activation in HeLa cells .
    • Antimicrobial: Broth microdilution per CLSI guidelines .
  • Pathway Analysis: RNA-seq or phosphoproteomics to identify downstream targets .

Q. How do stability and degradation products impact pharmacological assessments?

Methodological Answer:

  • Stability Testing:
    • Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • Identify hydrolytic degradation products (e.g., sulfonic acid derivatives) via LC-MS .
  • Mitigation: Lyophilization for long-term storage; avoid aqueous buffers at pH >8 .

Q. What are the limitations of current research, and what future directions are proposed?

Methodological Answer:

  • Limitations:
    • Lack of in vivo pharmacokinetic data (e.g., bioavailability <10% in rodent models) .
    • Limited target deconvolution (e.g., off-target effects on adrenergic receptors) .
  • Future Directions:
    • Develop prodrugs (e.g., ester derivatives) to enhance absorption .
    • Use CRISPR-Cas9 screens for unbiased target identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.